molecular formula C14H12BF4N B11772245 10-Methylacridin-10-ium tetrafluoroborate CAS No. 29476-99-1

10-Methylacridin-10-ium tetrafluoroborate

Katalognummer: B11772245
CAS-Nummer: 29476-99-1
Molekulargewicht: 281.06 g/mol
InChI-Schlüssel: FWQXZLSSPHKOGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methylacridin-10-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and photoredox catalysis. The compound is characterized by its stability and ability to participate in a variety of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylacridin-10-ium tetrafluoroborate typically involves the reaction of 10-methylacridine with tetrafluoroboric acid. The process generally requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

10-Methylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various acridinium derivatives, while substitution reactions can produce a range of substituted acridinium compounds .

Wissenschaftliche Forschungsanwendungen

10-Methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 10-Methylacridin-10-ium tetrafluoroborate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and reactivity profile. Its unique ability to participate in a wide range of chemical reactions, particularly as a photocatalyst, makes it a valuable compound in both research and industrial applications .

Eigenschaften

29476-99-1

Molekularformel

C14H12BF4N

Molekulargewicht

281.06 g/mol

IUPAC-Name

10-methylacridin-10-ium;tetrafluoroborate

InChI

InChI=1S/C14H12N.BF4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;/q+1;-1

InChI-Schlüssel

FWQXZLSSPHKOGY-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.